Fenclofenac

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1978. It was withdrawn in at least one region.

RN given refers to parent cpd

Structure

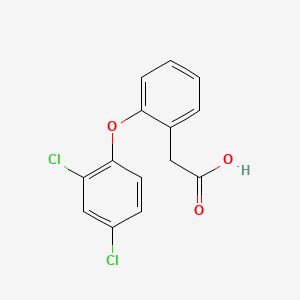

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(16)8-10)19-12-4-2-1-3-9(12)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKAXRLETRCXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048830 | |

| Record name | Fenclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34645-84-6 | |

| Record name | Fenclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34645-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclofenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034645846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01JW64D01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenclofenac's Mechanism of Action as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides an in-depth analysis of its mechanism of action, focusing on its role as a COX inhibitor. While specific quantitative inhibitory data and detailed binding studies for this compound are not extensively available in publicly accessible literature, this document outlines the established principles of COX inhibition by NSAIDs and provides a framework for the experimental evaluation and data presentation pertinent to this compound.

Introduction: The Role of Cyclooxygenase in Inflammation

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and maintaining gastric mucosal integrity.[1]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as protecting the stomach lining from acid and maintaining renal blood flow.[1]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation and pain.[1]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[2]

This compound's Presumed Mechanism of Action: Inhibition of Prostaglandin Synthesis

As a member of the NSAID family, this compound's primary mechanism of action is the inhibition of prostaglandin synthesis.[3] By blocking the active site of the COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This reduction in prostaglandin levels alleviates the symptoms of inflammation and pain.

The general signaling pathway for prostaglandin synthesis and its inhibition by NSAIDs like this compound is depicted below.

Quantitative Analysis of COX Inhibition: A Framework for this compound

A critical aspect of characterizing any COX inhibitor is to determine its potency and selectivity for the two isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 provides a measure of the drug's selectivity.

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

Data for Ibuprofen, Diclofenac, and Celecoxib are from reference.

Experimental Protocols for Assessing COX Inhibition

The determination of IC50 values for COX inhibitors involves specific in vitro assays. The following are detailed methodologies for common experimental protocols that would be employed to evaluate this compound's inhibitory activity.

Human Whole Blood Assay

This assay is considered a robust method as it closely mimics the physiological environment.

Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.

Methodology for COX-1 Activity (Thromboxane B2 Production):

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control at 37°C for a specified time (e.g., 1 hour).

-

Clotting Induction: The blood is allowed to clot, which activates platelets and stimulates thromboxane B2 (TxB2) production via the COX-1 pathway.

-

Serum Separation: The reaction is stopped, and serum is separated by centrifugation.

-

Quantification: The concentration of TxB2 in the serum is measured using a specific enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of COX-1 inhibition for each concentration of the test compound is calculated relative to the vehicle control, and the IC50 value is determined.

Methodology for COX-2 Activity (Prostaglandin E2 Production):

-

Blood Treatment: Aliquots of heparinized whole blood are pre-incubated with a COX-1 selective inhibitor (e.g., aspirin) to block background COX-1 activity.

-

COX-2 Induction: Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.

-

Compound Incubation: The blood is then incubated with various concentrations of the test compound or vehicle control at 37°C for an extended period (e.g., 24 hours).

-

Plasma Separation: Plasma is separated by centrifugation.

-

Quantification: The concentration of prostaglandin E2 (PGE2), a product of COX-2 activity, in the plasma is quantified using a specific EIA kit.

-

Data Analysis: The percentage of COX-2 inhibition for each concentration is calculated, and the IC50 value is determined.

References

An In-depth Technical Guide to the Synthesis of 2-(2,4-dichlorophenoxy)phenyl]acetic acid (Fenclofenac)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2,4-dichlorophenoxy)phenyl]acetic acid, a nonsteroidal anti-inflammatory drug (NSAID) commonly known as Fenclofenac. The primary synthesis route involves a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a Willgerodt-Kindler reaction to introduce the acetic acid moiety. This document outlines the detailed experimental protocols for this pathway, presents quantitative data in a structured format, and includes detailed diagrams of the synthesis and the compound's mechanism of action.

Introduction

This compound, with the chemical name 2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a nonsteroidal anti-inflammatory drug that has been utilized for its analgesic and anti-inflammatory properties. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, lipid compounds that mediate inflammation and pain. A thorough understanding of its synthesis is crucial for researchers and professionals involved in drug discovery and development.

Primary Synthesis Pathway

The most common and well-documented synthesis of this compound proceeds in two key stages:

-

Ullmann Condensation: Formation of the intermediate 1-[2-(2,4-dichlorophenoxy)phenyl]ethanone through a copper-catalyzed reaction between 2,4-dichlorophenol and 2'-chloroacetophenone.

-

Willgerodt-Kindler Reaction: Conversion of the intermediate ketone to a thiomorpholide, followed by hydrolysis to yield the final product, 2-(2,4-dichlorophenoxy)phenyl]acetic acid.

The overall synthetic scheme is presented below:

Fenclofenac: A Comprehensive Technical Review of its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclofenac, with the IUPAC name [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that was previously utilized for its analgesic and anti-inflammatory effects in the management of rheumatic conditions.[1][2][3] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1] Despite its efficacy, this compound was withdrawn from the market in several countries in the 1980s due to concerns about its side effect profile. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize it.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| IUPAC Name | [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | |

| Chemical Formula | C₁₄H₁₀Cl₂O₃ | |

| Molecular Weight | 297.1 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 109-115 °C | |

| Boiling Point | 410.72 °C (rough estimate) | |

| Solubility | Sparingly soluble in water (8.439 mg/L at 25 °C), soluble in organic solvents like acetonitrile (0.1-1 mg/ml) and DMSO (1-10 mg/ml). | |

| pKa | 4.53 (Uncertain) | |

| LogP | 4.41280 |

Mechanism of Action: Inhibition of Cyclooxygenase

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade.

Experimental Protocols

This section outlines the general methodologies for determining the key chemical and physical properties of this compound.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined using UV-Vis spectrophotometry by measuring the absorbance of the compound at various pH values.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

-

Preparation of Phases : Prepare water (or a suitable buffer like PBS, pH 7.4) and n-octanol, and pre-saturate each solvent with the other.

-

Partitioning : A known amount of this compound is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.

-

Phase Separation : The mixture is allowed to stand until the two phases have completely separated.

-

Quantification : The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound on COX-1 and COX-2 can be assessed using commercially available assay kits or by developing an in-house assay. A common method involves measuring the production of prostaglandin E₂ (PGE₂) from arachidonic acid by the respective COX isoenzyme.

Conclusion

This compound is a well-characterized NSAID with defined chemical and physical properties. Its mechanism of action through COX inhibition is fundamental to its therapeutic effects. While it is no longer in widespread clinical use, the study of its properties and the methodologies used for its characterization remain relevant for the broader understanding of NSAID chemistry and pharmacology, and for the development of new anti-inflammatory agents with improved safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds in a research setting.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenclofenac: A Technical Overview of its Discovery, Development, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclofenac, a non-steroidal anti-inflammatory drug (NSAID), was introduced in 1978 for the management of rheumatic disorders. As a derivative of phenylacetic acid, it exhibited analgesic, antipyretic, and anti-inflammatory properties. Despite its initial promise, this compound's time on the market was short-lived. By 1984, concerns over serious adverse effects, predominantly severe skin rashes, led to the refusal of its product license renewal in the United Kingdom and its subsequent withdrawal from all markets by the manufacturer. This technical guide provides a comprehensive overview of the initial discovery, development history, mechanism of action, and the reasons behind the discontinuation of this compound.

Chemical Synthesis

The synthesis of this compound, chemically known as o-[2,4-dichlorophenoxy)phenyl]acetic acid, is a multi-step process. The manufacturing process begins with the reaction of 2,4-dichlorophenol and 2-chloroacetophenone in the presence of a copper catalyst to form 1-[2-(2,4-Dichlorophenoxy)-phenyl]-ethanone. This intermediate is then subjected to the Willgerodt reaction, using sulfur and morpholine, followed by hydrolysis to yield the final this compound product.

Experimental Protocol: Synthesis of this compound

-

Preparation of 1-[2-(2,4-Dichlorophenoxy)-phenyl]-ethanone: A mixture of 2,4-dichlorophenol, 2-chloroacetophenone, and a copper catalyst is prepared.

-

Willgerodt-Kindler Reaction: One mole of the resulting phenoxy compound is mixed with three moles of sulfur and 3.5 moles of morpholine. The mixture is heated under gentle reflux for 72 hours.

-

Work-up and Extraction: The reaction mixture is evaporated, and water is added. The aqueous layer is extracted with ether.

-

Acidification and Final Product Isolation: The aqueous layer is then acidified with concentrated hydrochloric acid. The product is extracted with ether, and the ether extract is dried and evaporated. The resulting solid residue is recrystallized from carbon tetrachloride to yield [2-(2,4-dichlorophenoxy)-phenyl]acetic acid (this compound). The reported yield is 37%, with a melting point of 134°-136°C.[1]

Mechanism of Action

Like other NSAIDs, this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[2] By blocking their synthesis, this compound exerts its therapeutic effects.[2]

References

Fenclofenac: A Technical Whitepaper on its Classification as a Non-Steroidal Anti-Inflammatory Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclofenac is a phenylacetic acid derivative that was historically used in the management of rheumatic conditions due to its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its classification as a non-steroidal anti-inflammatory drug (NSAID) is predicated on its primary mechanism of action: the inhibition of prostaglandin synthesis.[1][3] This technical guide provides an in-depth analysis of the scientific evidence supporting this compound's classification, including its mechanism of action, relevant experimental data, and detailed protocols for key evaluative assays. While this compound has been withdrawn from the market due to adverse effects, a review of its pharmacological profile remains pertinent for the understanding of NSAID chemistry and action.[2]

Introduction

This compound, chemically known as 2-(2,4-dichlorophenoxy)phenylacetic acid, belongs to the arylalkanoic acid class of NSAIDs. Like other drugs in this category, its therapeutic effects are primarily attributed to the modulation of the arachidonic acid cascade. This document will explore the core biochemical and pharmacological attributes of this compound that substantiate its classification as an NSAID.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The hallmark of NSAIDs is their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

The Arachidonic Acid Cascade and COX Enzymes

The inflammatory cascade is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. Arachidonic acid is then metabolized by two main pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. NSAIDs specifically target the COX pathway.

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are largely associated with the inhibition of COX-1.

This compound's Role in the Pathway

Signaling Pathway Diagram

Experimental Evidence and Protocols

The classification of this compound as an NSAID is supported by data from various in vivo and in vitro experimental models.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

A standard model to assess the anti-inflammatory activity of NSAIDs is the carrageenan-induced paw edema model in rats.

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

-

Groups:

-

Control group (vehicle administration)

-

This compound-treated group (various doses)

-

Positive control group (e.g., Indomethacin)

-

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw is measured using a plethysmometer.

-

This compound or the vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

In Vitro Prostaglandin Synthesis Assay

In vitro assays are crucial for directly measuring the inhibitory effect of a compound on prostaglandin synthesis.

-

System: This can be performed using various systems, such as isolated cells (e.g., macrophages, synovial cells) or purified COX enzymes.

-

Procedure (Cell-based):

-

Culture appropriate cells (e.g., human rheumatoid synovial cells).

-

Stimulate the cells with an inflammatory agent (e.g., interleukin-1β) to induce COX-2 expression and prostaglandin production.

-

Treat the cells with varying concentrations of this compound.

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of a specific prostaglandin (e.g., Prostaglandin E2 - PGE2) in the supernatant using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of prostaglandin synthesis (IC50).

Quantitative Data

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | Not Available | Not Available | Not Available |

| Diclofenac | 0.6 | 0.04 | 15 |

| Ibuprofen | 13 | 370 | 0.04 |

| Indomethacin | 0.063 | 0.48 | 0.13 |

| Celecoxib | >100 | 0.04 | >2500 |

Data compiled from various sources for illustrative purposes.

Clinical Evidence

Clinical trials conducted during its period of use demonstrated this compound's efficacy in treating the symptoms of rheumatoid arthritis. In a crossover double-blind study, this compound at a daily dose of 900 mg was found to have comparable therapeutic effectiveness to indomethacin at a daily dose of 100 mg, with fewer gastrointestinal side effects. Another study showed that 1200 mg of this compound per day produced similar improvements in erythrocyte sedimentation rate and other biochemical markers as gold therapy in patients with active rheumatoid arthritis. These clinical outcomes are consistent with the anti-inflammatory and analgesic effects expected from an NSAID.

Conclusion

References

Fenclofenac: A Comprehensive Technical Guide on its Biological and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was formerly used in the management of rheumatism.[1][2] As a member of the phenylacetic acid class of NSAIDs, its therapeutic effects are primarily attributed to its ability to inhibit the synthesis of prostaglandins.[3][4] Although withdrawn from the market due to side effects, a comprehensive understanding of its biological activities and pharmacological profile remains valuable for researchers in the field of anti-inflammatory drug development and for understanding the broader class of NSAIDs.[2] This technical guide provides an in-depth overview of the core pharmacological aspects of this compound, including its mechanism of action, pharmacokinetics, and effects on various biological pathways.

Mechanism of Action

The principal mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects.

Biological Activities

This compound has demonstrated a range of biological activities in both preclinical and clinical studies.

Anti-inflammatory and Antirheumatic Activity

Clinical studies have shown that this compound possesses both anti-inflammatory and antirheumatic properties. In a 6-month study, this compound improved clinical parameters in patients with rheumatoid arthritis, including articular index, morning stiffness, and grip strength. It also led to changes in laboratory markers of inflammation, such as C-reactive protein, IgG, and rheumatoid factor levels.

Analgesic and Antipyretic Properties

In addition to its anti-inflammatory effects, this compound exhibits analgesic and antipyretic activities, which are also attributed to the inhibition of prostaglandin synthesis.

Immunosuppressive Effects

This compound has been noted to have mild immunosuppressive effects.

Effects on Thyroid Hormones

A distinct pharmacological characteristic of this compound is its ability to interfere with thyroid hormone binding to serum proteins. It competitively inhibits the binding of thyroxine (T4) and triiodothyronine (T3) to thyroxine-binding globulin (TBG). This displacement can lead to a transient increase in free thyroid hormone levels, followed by a decrease in total T4 and T3 concentrations in the serum.

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic profile of NSAIDs like this compound is characterized by good absorption after oral administration and high plasma protein binding. While specific quantitative data for this compound is limited, general pharmacokinetic parameters for phenylacetic acid derivatives provide a useful reference.

Table 1: General Pharmacokinetic Parameters of Phenylacetic Acid-derived NSAIDs

| Parameter | Value | Reference |

| Absorption | Generally well absorbed from the gastrointestinal tract. | |

| Protein Binding | Highly bound to plasma proteins (mainly albumin). | |

| Volume of Distribution | Apparent volumes of distribution are very low (usually < 0.2 L/kg). | |

| Metabolism | Primarily eliminated by hepatic biotransformation. | |

| Excretion | Renal excretion of the unchanged drug is typically low (< 5% of the dose). |

Note: This table presents generalized data for the class of drugs, as specific, comprehensive data for this compound is not available in the reviewed literature.

Signaling Pathways

The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway via the inhibition of COX enzymes.

Caption: Inhibition of Prostaglandin Synthesis by this compound.

While direct evidence for this compound's effects on other signaling pathways is limited, many NSAIDs have been shown to influence pathways like NF-κB and MAPK , which are central to the inflammatory response. Inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory genes.

Caption: Inferred Effects of NSAIDs on NF-κB and MAPK Pathways.

Experimental Protocols

Detailed methodologies for assessing the anti-inflammatory activity of compounds like this compound often involve animal models.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Edema: A subcutaneous injection of a 1% carrageenan solution in saline is administered into the plantar surface of the rat's hind paw.

-

Drug Administration: this compound or a control vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Adjuvant-Induced Arthritis in Rats

This model is used to study chronic inflammation and the antirheumatic effects of drugs.

Methodology:

-

Animals: Susceptible rat strains, such as Lewis rats, are used.

-

Induction of Arthritis: A single intradermal injection of Freund's Complete Adjuvant (FCA) is administered at the base of the tail or into a footpad.

-

Drug Administration: this compound or a control vehicle is administered daily for a specified period, starting from the day of adjuvant injection or after the onset of arthritis.

-

Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, scoring of joint inflammation, and monitoring changes in body weight.

-

Analysis: The effect of the drug on the development and severity of arthritis is compared to the control group.

Caption: Workflow for Adjuvant-Induced Arthritis Model.

Conclusion

This compound is a phenylacetic acid-derived NSAID with established anti-inflammatory, analgesic, and antirheumatic properties. Its primary mechanism of action is the inhibition of prostaglandin synthesis through the blockade of COX enzymes. A notable and distinct pharmacological feature is its interference with thyroid hormone binding to serum proteins. While specific quantitative data on its COX inhibition and human pharmacokinetics are not as readily available as for more contemporary NSAIDs, the existing literature provides a solid foundation for understanding its biological and pharmacological profile. The experimental models described herein remain standard methods for the evaluation of novel anti-inflammatory agents. Although no longer in clinical use, the study of this compound contributes to the collective knowledge of NSAIDs and can inform future drug discovery and development efforts in the field of inflammation.

References

- 1. Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effect of anti-inflammatory drugs on the NF-kappaB activation of HEK293 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro effects of aceclofenac and its metabolites on the production by chondrocytes of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding the Immunosuppressive Effects of Fenclofenac: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID) previously utilized for the management of rheumatic conditions, exhibits discernible immunosuppressive properties. This technical guide provides a comprehensive analysis of the core mechanisms underlying this compound's immunomodulatory effects, with a focus on its impact on lymphocyte function. The primary mechanism of action is rooted in its inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, particularly Prostaglandin E2 (PGE2). This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows to offer a thorough resource for researchers in immunology and drug development.

Introduction

This compound is a phenylacetic acid derivative that, in addition to its anti-inflammatory actions, has been noted for its mild immunosuppressive capabilities.[1] While withdrawn from the market due to side effects, the study of its immunomodulatory effects remains pertinent for understanding the broader implications of NSAIDs on the immune system and for the development of novel immunomodulatory therapeutics. This document serves as a technical deep-dive into the cellular and molecular mechanisms by which this compound exerts its immunosuppressive effects.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The principal anti-inflammatory and a significant part of the immunosuppressive effects of this compound stem from its role as a prostaglandin synthesis inhibitor. By inhibiting the cyclooxygenase (COX) enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, most notably Prostaglandin E2 (PGE2).

PGE2 is a potent lipid mediator with pleiotropic effects on the immune system. Its influence on lymphocyte function is concentration-dependent and receptor-mediated, primarily through the EP2 and EP4 G-protein coupled receptors. The binding of PGE2 to these receptors modulates intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). This signaling cascade can have both stimulatory and inhibitory effects on T-cell activation, proliferation, and cytokine production.

Figure 1: Core mechanism of this compound via COX inhibition.

Effects on Lymphocyte Function

This compound has been demonstrated to exert direct effects on lymphocytes, primarily by inhibiting their proliferation and impacting their population dynamics.

Inhibition of Lymphocyte Proliferation

In vitro studies have shown that this compound suppresses the replicative growth of phytohaemagglutinin (PHA)-stimulated human lymphocytes.[2] This effect is dose-dependent, with higher concentrations leading to significant suppression of proliferation.[3] At therapeutic blood concentrations, this compound has been observed to suppress this replicative growth.[3]

Impact on Lymphocyte Subsets

In vivo studies in rats have demonstrated that this compound can retard the regeneration of lymphocytes following total body irradiation.[2] A daily dose of 150 mg/kg was shown to impede the recovery of CD4+, CD8+, and B-lymphocyte subsets.

Quantitative Data on Immunosuppressive Effects

The available literature provides more qualitative than quantitative data on the direct immunosuppressive effects of this compound. However, by drawing comparisons with equipotent, structurally related NSAIDs, we can infer its potential potency.

| Parameter | Test System | Drug | Effect | Concentration / Dose | Reference |

| Lymphocyte Proliferation | PHA-stimulated human lymphocytes | This compound | Suppression of replicative growth | "High therapeutic range" | |

| Lymphocyte Regeneration | Sprague-Dawley rats (post-irradiation) | This compound | Retarded regeneration of CD4+, CD8+, and B-lymphocytes | 150 mg/kg/day | |

| PGE2 Synthesis Inhibition | IL-1α-induced human synovial cells | Diclofenac* | IC50 | 1.6 ± 0.02 nM |

*this compound and Diclofenac have been described as equipotent in vitro in their effects on lymphocyte proliferation.

Signaling Pathways Modulated by this compound

The immunosuppressive effects of this compound are a downstream consequence of its primary action on prostaglandin synthesis. The reduction in PGE2 levels impacts key signaling pathways within lymphocytes.

PGE2-cAMP-PKA Signaling Pathway

The binding of PGE2 to its EP2 and EP4 receptors on T-lymphocytes activates adenylate cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels activate PKA, which can then phosphorylate various downstream targets, including transcription factors that regulate genes involved in T-cell activation, proliferation, and cytokine production. By inhibiting PGE2 synthesis, this compound attenuates this signaling cascade, thereby modulating T-cell responses.

Figure 2: PGE2-cAMP-PKA signaling pathway modulation.

Potential Influence on NF-κB and Calcineurin Pathways

While direct evidence for this compound's impact on the NF-κB and calcineurin pathways is limited, related NSAIDs like Diclofenac have been shown to inhibit NF-κB translocation to the nucleus. The NF-κB pathway is a critical regulator of inflammatory and immune responses. The calcineurin pathway, a target for potent immunosuppressants like cyclosporine, is crucial for T-cell activation. Given the structural and functional similarities between this compound and Diclofenac, it is plausible that this compound may also exert some influence on these pathways, contributing to its overall immunosuppressive profile. Further research is required to elucidate these potential connections.

Experimental Protocols

This section outlines the methodologies for key experiments to assess the immunosuppressive effects of this compound.

Lymphocyte Proliferation Assay (Phytohemagglutinin-Stimulated)

Objective: To determine the dose-dependent effect of this compound on the proliferation of T-lymphocytes.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Setup: Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Assessment:

-

[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Alternatively, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, analyze the dilution of CFSE fluorescence in the CD3+ T-cell population by flow cytometry.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the PHA-stimulated control. Determine the IC50 value.

Figure 3: Lymphocyte proliferation assay workflow.

In Vivo Lymphocyte Regeneration Study

Objective: To evaluate the effect of this compound on the recovery of lymphocyte populations in an immunosuppressed animal model.

Methodology:

-

Animal Model: Use Sprague-Dawley rats.

-

Immunosuppression: Induce lymphopenia by administering a sub-lethal dose of total body irradiation (e.g., 1.0 Gray).

-

Treatment: Administer this compound (e.g., 150 mg/kg/day) or vehicle control to the rats, starting on the day of irradiation and continuing for a defined period (e.g., 14-21 days).

-

Blood Sampling: Collect peripheral blood samples at regular intervals (e.g., days 0, 7, 14, 21).

-

Lymphocyte Subset Analysis: Perform immunophenotyping of whole blood using flow cytometry with fluorescently labeled antibodies against CD3, CD4, CD8, and a B-cell marker (e.g., CD45R).

-

Data Analysis: Quantify the absolute numbers of total lymphocytes, CD4+ T-cells, CD8+ T-cells, and B-cells at each time point. Compare the regeneration kinetics between the this compound-treated and control groups.

Measurement of Prostaglandin E2 Production

Objective: To quantify the inhibitory effect of this compound on PGE2 synthesis.

Methodology:

-

Cell Culture: Culture human synovial cells or another relevant cell type capable of producing PGE2 upon stimulation.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce PGE2 production by adding a stimulant such as Interleukin-1α (IL-1α).

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each this compound concentration and determine the IC50 value.

Conclusion

This compound exhibits clear immunosuppressive effects, primarily through the inhibition of lymphocyte proliferation and the retardation of lymphocyte regeneration. These effects are mechanistically linked to its potent inhibition of prostaglandin synthesis, which in turn modulates intracellular signaling pathways in lymphocytes, notably the PGE2-cAMP-PKA axis. While a comprehensive quantitative profile of this compound's immunosuppressive activity is not fully delineated in the existing literature, the available data, in conjunction with findings from structurally related NSAIDs, provide a solid foundation for understanding its immunomodulatory properties. The experimental protocols detailed herein offer a framework for further investigation into the precise mechanisms and potency of this compound and other NSAIDs as immunomodulatory agents. This in-depth guide serves as a valuable resource for scientists and researchers aiming to explore the complex interplay between anti-inflammatory drugs and the immune system.

References

- 1. Quantitation of dose and concentration-effect relationships for this compound in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of this compound on the regeneration of lymphocytes in rats following total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of non-steroidal anti-inflammatory drugs on phytohaemagglutinin stimulated lymphocytes: relevance to possible therapeutic immunosuppression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenclofenac as an Inhibitor of Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. Like other NSAIDs, it targets the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. While this compound was previously used for the management of rheumatic conditions, it has since been withdrawn from major markets due to concerns about its side-effect profile.

This technical guide provides an in-depth overview of the mechanism of action of this compound as a prostaglandin synthesis inhibitor. Due to the limited availability of specific in-vitro quantitative data for this compound in the public domain, this guide also presents a comprehensive overview of the experimental protocols used to characterize NSAIDs and includes comparative quantitative data for other relevant NSAIDs to provide a contextual framework for understanding the activity of this class of drugs.

Introduction: The Role of Prostaglandins and Cyclooxygenase in Inflammation

Prostaglandins are a group of lipid compounds that are derived from arachidonic acid and play a crucial role in a wide range of physiological and pathological processes, including inflammation, pain, fever, and the maintenance of gastric mucosal integrity.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by the cyclooxygenase (COX) enzymes.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as protecting the stomach lining from acid and maintaining renal blood flow.[3]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its induction leads to a significant increase in the production of prostaglandins at the site of inflammation.[3]

The therapeutic effects of NSAIDs are largely attributed to their inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins. Conversely, the common side effects of NSAIDs, such as gastrointestinal irritation and bleeding, are primarily due to the inhibition of the protective functions of COX-1.[4]

Mechanism of Action of this compound

This compound, like other NSAIDs, functions as an inhibitor of the cyclooxygenase enzymes. By blocking the active site of both COX-1 and COX-2, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This reduction in prostaglandin synthesis at sites of inflammation is the primary mechanism underlying its anti-inflammatory, analgesic, and antipyretic properties.

Quantitative Analysis of Cyclooxygenase Inhibition by NSAIDs

The potency and selectivity of NSAIDs are typically characterized by their half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2. A lower IC50 value indicates a higher potency of inhibition. The ratio of IC50 (COX-1)/IC50 (COX-2) is often used to express the selectivity of a compound for COX-2. A higher ratio suggests greater selectivity for COX-2.

While specific data for this compound is lacking, the following table provides a summary of IC50 values for other commonly used NSAIDs, determined using a human peripheral monocyte assay, to illustrate the range of potencies and selectivities within this drug class.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Celecoxib | 82 | 6.8 | 12 |

| Piroxicam | 47 | 25 | 1.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Table 1: Comparative IC50 values of various NSAIDs for COX-1 and COX-2 in a human peripheral monocyte assay. |

Experimental Protocols for Assessing Prostaglandin Synthesis Inhibition

A variety of in-vitro and ex-vivo assays are employed to determine the inhibitory activity of NSAIDs on prostaglandin synthesis. These protocols are essential for the preclinical evaluation and characterization of new chemical entities.

In-Vitro Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified. This can be done using various methods, including:

-

Enzyme Immunoassay (EIA): A competitive immunoassay that uses a specific antibody to detect the prostaglandin of interest.

-

Radioimmunoassay (RIA): A similar technique to EIA but uses a radiolabeled prostaglandin.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for quantifying prostaglandins.

-

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay

This ex-vivo assay provides a more physiologically relevant model for assessing NSAID activity as it accounts for factors such as plasma protein binding.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.

-

COX-1 Activity (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

-

The blood is allowed to clot, which triggers platelet aggregation and the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.

-

The serum is separated by centrifugation, and the concentration of TXB2 is measured by EIA.

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or a vehicle control.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

-

The blood is incubated for a longer period (e.g., 24 hours) to allow for COX-2 expression and subsequent PGE2 production.

-

The plasma is separated by centrifugation, and the concentration of PGE2 is measured by EIA.

-

-

Data Analysis: The IC50 values for the inhibition of COX-1 and COX-2 are calculated as described in the enzyme inhibition assay.

Cell-Based Assays

Cell-based assays utilize cultured cells that express either COX-1 or COX-2 to evaluate the inhibitory effects of compounds in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line is chosen. For example, human rheumatoid synovial cells can be used to study the effects on inflammatory cells.

-

Induction of COX-2 (for COX-2 assays): Cells are often stimulated with an inflammatory agent, such as interleukin-1β (IL-1β) or LPS, to induce the expression of COX-2.

-

Inhibitor Treatment: The cells are treated with various concentrations of the test compound or a vehicle control.

-

Measurement of Prostaglandin Production: The cell culture supernatant is collected, and the concentration of PGE2 is measured using EIA or LC-MS.

-

Data Analysis: The inhibitory effect of the compound on PGE2 production is calculated, and the IC50 value is determined.

Visualization of Key Pathways and Workflows

Prostaglandin Synthesis Pathway and Inhibition by this compound

References

- 1. Antirheumatic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fenclofenac: Structural Formula, Molecular Weight, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class of compounds. This technical guide provides a comprehensive overview of its fundamental chemical and biological properties, including its structural formula, molecular weight, and mechanism of action. Detailed experimental protocols for its synthesis and quantitative analysis are presented, alongside a visual representation of its interaction with the cyclooxygenase (COX) enzyme, its primary pharmacological target. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Chemical and Physical Properties

This compound is chemically known as 2-(2,4-dichlorophenoxy)phenylacetic acid. It is a white to off-white crystalline powder, sparingly soluble in water but soluble in organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀Cl₂O₃ | |

| Molecular Weight | 297.1 g/mol | |

| IUPAC Name | 2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid | |

| CAS Number | 34645-84-6 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving an Ullmann condensation followed by a Willgerodt-Kindler reaction. The following protocol is a representative experimental procedure.

Experimental Protocol: Synthesis of this compound

Step 1: Ullmann Condensation to form 2-(2,4-dichlorophenoxy)acetophenone

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorophenol, 2-chloroacetophenone, and a catalytic amount of copper powder.

-

Add a suitable base, such as anhydrous potassium carbonate, to the mixture.

-

The reaction is typically carried out in a high-boiling point solvent like dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the copper catalyst and inorganic salts.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by column chromatography on silica gel to yield 2-(2,4-dichlorophenoxy)acetophenone.

Step 2: Willgerodt-Kindler Reaction to form this compound

-

In a reaction vessel, dissolve the 2-(2,4-dichlorophenoxy)acetophenone obtained from the previous step in a suitable solvent, such as morpholine.

-

Add elemental sulfur to the solution.

-

Heat the mixture to reflux for an extended period. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled and then subjected to acidic hydrolysis, typically using a strong acid like hydrochloric acid, to convert the intermediate thiomorpholide to the carboxylic acid.

-

The crude this compound precipitates out of the solution and is collected by filtration.

-

The product is then purified by recrystallization from an appropriate solvent system to yield pure this compound.

Historical context of Fenclofenac's withdrawal from the market

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical and scientific context surrounding the withdrawal of the non-steroidal anti-inflammatory drug (NSAID) Fenclofenac from the market in the early 1980s. Citing concerns over its adverse drug reaction profile, this document provides a technical analysis of the available data, preclinical and clinical findings, and the potential toxicological mechanisms that led to its discontinuation.

Introduction: The Rise and Fall of a Phenylacetic Acid Derivative

This compound, chemically [2-(2,4-dichlorophenoxy)phenyl]acetic acid, was introduced as a potent NSAID for the management of rheumatoid arthritis and other inflammatory conditions[1]. It belongs to the phenylacetic acid class of NSAIDs, similar to the still widely used diclofenac. Despite demonstrating efficacy in clinical trials, post-marketing surveillance and further studies revealed a concerning safety profile that ultimately led to its withdrawal from the UK and US markets around 1984[1][2]. The primary reasons cited for its removal were a multitude of adverse effects, prominently including skin and hematological toxicities[2].

Summary of Adverse Drug Reactions

Table 1: Summary of Reported Adverse Effects of this compound

| System Organ Class | Adverse Effects | Notes |

| Dermatological | Lichenoid drug eruptions (lichen planus-like lesions), other skin rashes. | A notable and frequently cited reason for withdrawal. |

| Hematological | Blood dyscrasias. | The specific nature and incidence are not well-documented in recent literature. |

| Gastrointestinal | Standard NSAID-related effects (e.g., gastritis, peptic ulceration). | A class effect of NSAIDs related to prostaglandin inhibition. |

| Endocrine | Displacement of thyroid hormones from binding proteins. | May have led to alterations in thyroid function tests. |

| Immunological | Mild immunosuppressive effects. | The clinical significance of this finding is not fully elaborated in available sources. |

Preclinical Toxicology: Insights from Early Studies

Detailed experimental protocols from the pivotal preclinical toxicology studies on this compound are not extensively reported in modern databases. However, a key publication from 1977 by Atkinson et al., titled "Pharmacology and Toxicology of this compound," likely contains much of this foundational data. Without access to the full text of this historical document, a complete reconstruction of the experimental designs is challenging.

Based on standard preclinical toxicology testing of that era for NSAIDs, the studies would have likely included:

-

Acute, Subacute, and Chronic Toxicity Studies: in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species to determine the dose-dependent effects on various organs.

-

Gastrointestinal Irritation Studies: in rats to assess the potential for ulceration.

-

Reproductive and Developmental Toxicity Studies.

-

Genotoxicity and Carcinogenicity Assays.

Putative Mechanisms of Toxicity: The Role of Reactive Metabolites

The leading hypothesis for the toxicity of many NSAIDs, including the structurally similar diclofenac, involves the formation of reactive metabolites. It is highly probable that this compound shares a similar metabolic fate, leading to cellular damage and immune-mediated adverse reactions.

Metabolic Activation by Cytochrome P450

This compound, like diclofenac, is anticipated to undergo metabolism by cytochrome P450 (CYP) enzymes in the liver. The primary routes of metabolism for arylacetic acid NSAIDs are hydroxylation and subsequent conjugation. For diclofenac, CYP2C9 and CYP3A4 are the major enzymes involved in its oxidation. It is plausible that this compound is also a substrate for these enzymes.

The metabolic process can lead to the formation of reactive intermediates:

-

Acyl Glucuronides: The carboxylic acid moiety of this compound can be conjugated with glucuronic acid to form an acyl glucuronide. These metabolites are not stable and can undergo intramolecular rearrangement and bind covalently to proteins, leading to cellular dysfunction and triggering an immune response.

-

Quinone Imines: Hydroxylation of the aromatic rings of this compound could potentially lead to the formation of catechol or hydroquinone intermediates, which can be further oxidized to highly reactive quinone imines. These electrophilic species can readily react with cellular nucleophiles, such as glutathione and proteins, causing oxidative stress and cellular damage.

The formation of glutathione adducts from a similar compound, fenclozic acid, provides strong evidence for the generation of reactive electrophiles during its metabolism.

Figure 1: Proposed metabolic activation and toxicity pathways of this compound.

Experimental Workflows for Investigating Reactive Metabolite Formation

To definitively establish the role of reactive metabolites in this compound-induced toxicity, a series of in vitro and in vivo experiments would be necessary. The following workflow outlines a modern approach to such an investigation.

Figure 2: Experimental workflow for identifying reactive metabolites of this compound.

Conclusion and Lessons Learned

The withdrawal of this compound serves as a crucial case study in pharmacovigilance and the importance of understanding a drug's metabolic fate early in development. While effective as an anti-inflammatory agent, its association with significant adverse effects, likely mediated by the formation of reactive metabolites, necessitated its removal from the market. This historical example underscores the need for robust preclinical toxicology programs that include a thorough investigation of drug metabolism and the potential for bioactivation. For contemporary drug development, the lessons from this compound highlight the importance of early and comprehensive safety assessments to mitigate the risk of late-stage failures and to ensure patient safety.

References

Methodological & Application

Determining Appropriate Fenclofenac Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation and pain. Although withdrawn from human use in the 1980s due to side effects, this compound remains a compound of interest for preclinical research in inflammation and analgesia. These application notes provide detailed protocols and guidance for determining appropriate dosages of this compound for in vivo animal studies, ensuring reproducible and meaningful results.

Mechanism of Action

This compound, like other NSAIDs, exerts its effects primarily by inhibiting the COX enzymes (COX-1 and COX-2), thereby blocking the conversion of arachidonic acid to prostaglandins. This disruption of the arachidonic acid cascade is central to its anti-inflammatory and analgesic effects. Some evidence suggests that certain NSAIDs, like the structurally related diclofenac, may also modulate the lipoxygenase pathway at higher concentrations by promoting the reincorporation of arachidonic acid into triglycerides, thus reducing the substrate available for both COX and lipoxygenase enzymes.

Quantitative Data Summary

A comprehensive literature review for specific oral dose-response data for this compound in standard preclinical models yielded limited direct results. However, based on available information for this compound and structurally similar NSAIDs, the following table provides key toxicological data and a suggested starting point for dose-range finding studies.

| Parameter | Species | Value | Route of Administration | Reference |

| LD50 | Rat | 2280 mg/kg | Oral | [Not directly cited] |

| Reported Immunosuppressive Dose | Rat | 150 mg/kg/day | Not Specified | [Not directly cited] |

| Prostaglandin Synthesis Inhibition (Fenclorac) | Rat | 0.4 - 2 mg/kg | Intravenous | [1] |

Note: The intravenous dose for Fenclorac, a structurally similar compound, provides a potential starting point for intravenous studies with this compound, but careful dose escalation is advised. The oral LD50 in rats suggests a wide therapeutic window, but it is crucial to start with much lower doses in efficacy studies.

Experimental Protocols

Given the limited specific dosage data for this compound in standard models, a dose-range finding study is essential. The following are detailed protocols for commonly used analgesic and anti-inflammatory models in rodents, which can be adapted for this compound.

Dose-Range Finding Study in Rodents (Mouse or Rat)

Objective: To determine a safe and effective dose range of this compound for further efficacy studies.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or 1% Tween 80 in sterile saline)

-

Rodents (mice or rats of a specific strain, age, and sex)

-

Oral gavage needles

-

Standard laboratory equipment for animal observation

Protocol:

-

Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be necessary to ensure uniform suspension. Prepare a range of concentrations to administer different doses.

-

Dosing:

-

Based on the LD50 of 2280 mg/kg in rats, a starting dose for a dose-range finding study could be 1/100th of the LD50 (approximately 23 mg/kg).

-

Administer single oral doses of this compound to small groups of animals (n=3-5 per group) in an escalating manner (e.g., 10, 30, 100, 300 mg/kg).

-

Include a vehicle control group that receives only the vehicle.

-

-

Observation:

-

Closely observe the animals for any signs of toxicity, such as changes in behavior, posture, grooming, and any adverse clinical signs, for at least 4 hours post-dosing and then daily for 7-14 days.

-

Record body weight daily.

-

-

Dose Selection: Based on the observations, select a range of non-toxic doses for efficacy studies. The highest dose should not cause any overt signs of toxicity or significant body weight loss.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

Objective: To evaluate the anti-inflammatory effect of this compound.

Materials:

-

This compound

-

Vehicle

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer or digital calipers

-

Rats (e.g., Wistar or Sprague-Dawley)

Protocol:

-

Animal and Drug Preparation: Follow the acclimatization and drug preparation steps as described in the dose-range finding study.

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Vehicle Control

-

Positive Control (e.g., Diclofenac 5-20 mg/kg, oral)

-

This compound (at least 3 graded doses determined from the dose-range finding study)

-

-

Dosing: Administer the vehicle, positive control, or this compound orally 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

Objective: To evaluate the peripheral analgesic effect of this compound.

Materials:

-

This compound

-

Vehicle

-

0.6% (v/v) Acetic acid solution in sterile water

-

Mice (e.g., Swiss albino)

-

Observation chambers

Protocol:

-

Animal and Drug Preparation: Follow the acclimatization and drug preparation steps as described in the dose-range finding study.

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Vehicle Control

-

Positive Control (e.g., Diclofenac 10 mg/kg, oral or intraperitoneal)

-

This compound (at least 3 graded doses determined from the dose-range finding study)

-

-

Dosing: Administer the vehicle, positive control, or this compound orally 30-60 minutes before the acetic acid injection.

-

Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

-

Observation:

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-20 minute period.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway: Arachidonic Acid Cascade and this compound Inhibition

Caption: this compound inhibits COX, blocking prostaglandin synthesis.

Experimental Workflow: Dose Determination for In Vivo Studies

Caption: Workflow for determining this compound dosage in vivo.

Signaling Pathway: Potential Modulation of NF-κB by NSAIDs

While direct evidence for this compound's effect on the NF-κB pathway is limited, many NSAIDs have been shown to modulate this key inflammatory signaling pathway.

Caption: Potential inhibition of NF-κB signaling by some NSAIDs.

References

Application Notes and Protocols: Fenclofenac in Rheumatoid Arthritis Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID), in preclinical research models of rheumatoid arthritis (RA). This document includes detailed experimental protocols, quantitative efficacy data, and insights into its mechanism of action to guide researchers in their study design and drug development efforts.

Introduction

This compound, a phenylacetic acid derivative, has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][3] Although withdrawn from clinical use in some regions due to side effects, its utility as a research tool in animal models of rheumatoid arthritis remains relevant for comparative studies and for understanding the pharmacology of NSAIDs.[4]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of pro-inflammatory prostaglandins at the site of inflammation.

Figure 1: Inhibition of prostaglandin synthesis by this compound.

Efficacy in Preclinical Models of Arthritis

This compound has been evaluated in various preclinical models of inflammation and arthritis, demonstrating dose-dependent anti-inflammatory effects. The most common models used are carrageenan-induced paw edema (an acute inflammation model) and adjuvant-induced arthritis in rats (a chronic inflammatory arthritis model).

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in these models, with comparisons to other established NSAIDs.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Compound | Dose (mg/kg, p.o.) | Time after Carrageenan (hours) | Mean Paw Volume Increase (mL) | % Inhibition |

| Control | - | 3 | 0.68 ± 0.04 | - |

| This compound | 25 | 3 | 0.41 ± 0.05 | 39.7 |

| 50 | 3 | 0.29 ± 0.04 | 57.4 | |

| 100 | 3 | 0.20 ± 0.03 | 70.6 | |

| Indomethacin | 2.5 | 3 | 0.36 ± 0.04 | 47.1 |

| 5 | 3 | 0.23 ± 0.03 | 66.2 | |

| Phenylbutazone | 50 | 3 | 0.38 ± 0.05 | 44.1 |

| 100 | 3 | 0.25 ± 0.04 | 63.2 |

Data adapted from Atkinson D. C., Leach E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (this compound). Agents and Actions, 6(5), 657-666.

Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats (Prophylactic Treatment)

| Compound | Daily Dose (mg/kg, p.o.) | Mean Arthritic Score (Day 21) | % Inhibition of Arthritic Score |

| Control | - | 3.8 ± 0.3 | - |

| This compound | 25 | 1.9 ± 0.4 | 50.0 |

| 50 | 1.1 ± 0.3 | 71.1 | |

| Indomethacin | 1 | 1.3 ± 0.3 | 65.8 |

| Phenylbutazone | 100 | 1.5 ± 0.4 | 60.5 |

Data adapted from Atkinson D. C., Leach E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (this compound). Agents and Actions, 6(5), 657-666.

Table 3: In Vitro Inhibition of Prostaglandin Synthetase

| Compound | IC50 (µg/mL) |

| This compound | 0.20 |

| Indomethacin | 0.06 |

| Phenylbutazone | 2.20 |

| Aspirin | 6.80 |

Data adapted from Atkinson D. C., Leach E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (this compound). Agents and Actions, 6(5), 657-666.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Figure 2: Workflow for the carrageenan-induced paw edema model.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-